Thieno[3,2-b]pyridin-6-amine dihydrochloride
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Overview
Description
Thieno[3,2-b]pyridin-6-amine dihydrochloride is a chemical compound with the molecular formula C₇H₈Cl₂N₂S. It is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activity and various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions . The reaction conditions often include the use of bases and solvents such as dimethylformamide (DMF) and xylene under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridin-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Thieno[3,2-b]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential biological activity, making it a candidate for studying various biological processes.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties.
Pyridine derivatives: These compounds are widely used in pharmaceuticals and have various biological activities, such as antimicrobial and anti-inflammatory effects.
Uniqueness
Thieno[3,2-b]pyridin-6-amine dihydrochloride is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit microtubule polymerization sets it apart from other similar compounds, making it a valuable candidate for further research in cancer therapy .
Properties
IUPAC Name |
thieno[3,2-b]pyridin-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S.2ClH/c8-5-3-7-6(9-4-5)1-2-10-7;;/h1-4H,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPRMGIKPDFAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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